molecular formula C8H14O3 B2981467 2-(4,4-Dimethyloxolan-2-yl)acetic acid CAS No. 2095410-08-3

2-(4,4-Dimethyloxolan-2-yl)acetic acid

Cat. No.: B2981467
CAS No.: 2095410-08-3
M. Wt: 158.197
InChI Key: SESQXVXDKFUAJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,4-Dimethyloxolan-2-yl)acetic acid is an organic compound with the molecular formula C8H14O3 It is characterized by the presence of a dimethyloxolane ring attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Dimethyloxolan-2-yl)acetic acid typically involves the reaction of 4,4-dimethyloxolane with acetic acid under controlled conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the yield and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dimethyloxolan-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The hydrogen atoms in the oxolane ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives of this compound.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Halogenated derivatives depending on the substituent used.

Scientific Research Applications

2-(4,4-Dimethyloxolan-2-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4,4-Dimethyloxolan-2-yl)acetic acid involves its interaction with specific molecular targets. The oxolane ring and the acetic acid moiety can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,4-Dimethyloxolan-2-yl)propanoic acid
  • 2-(4,4-Dimethyloxolan-2-yl)butanoic acid
  • 2-(4,4-Dimethyloxolan-2-yl)pentanoic acid

Uniqueness

2-(4,4-Dimethyloxolan-2-yl)acetic acid is unique due to its specific structural features, which confer distinct chemical and physical properties. Its oxolane ring provides stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4,4-dimethyloxolan-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-8(2)4-6(11-5-8)3-7(9)10/h6H,3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESQXVXDKFUAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(OC1)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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